molecular formula C13H16N2O B8676694 4-(Piperidin-4-yl)indolin-2-one

4-(Piperidin-4-yl)indolin-2-one

Cat. No.: B8676694
M. Wt: 216.28 g/mol
InChI Key: CEKVIBQMLRSJBA-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)indolin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Piperidinyl)-1,3-dihydro-2H-indol-2-one
  • 1-(4-Piperidinyl)-2-oxindole
  • 1-(4-Piperidinyl)-3H-indol-2-one

Uniqueness

4-(Piperidin-4-yl)indolin-2-one is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown a higher affinity for binding to the NLRP3 inflammasome, making it a promising candidate for the development of anti-inflammatory drugs .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16)

InChI Key

CEKVIBQMLRSJBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3CC(=O)NC3=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4-pyridin-4-yl-1,3-dihydro-indol-2-one (4.28 g, 20.4 mmol, prepared according to WO2002055517) in methanol (160 ml), water (70 mL) and acetic acid (30 mL) was added 37% hydrochloric acid (2 mL) and platinum(IV) oxide (360 mg). The system was hydrogenated for three days. The reaction mixture was filtered through Celite, washed with methanol. The filtrate was evaporated and dried under reduced pressure. The residue was dissolved in methanol (500 mL) and neutralized with hydroxide from resin to pH=9-10. The resin was filtered and washed with methanol, the filtrate was evaporated and concentrated under reduced pressure to give 4-piperidin-4-yl-1,3-dihydro-indol-2-one (4.2 g, 96%) as a white solid.
Name
4-pyridin-4-yl-1,3-dihydro-indol-2-one
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-pyridin-4-yl-1,3-dihydroindol-2-one acetic acid salt (5.50 g, 20.4 mmol) in methanol (160 mL), water (70 mL) and acetic acid (30 mL) was added concentrated hydrochloric acid (2 mL) followed by platinum(IV) oxide (360 mg). The mixture was hydrogenated for three days. It was then filtered through celite, which was washed with methanol. The filtrate was evaporated and dried under high vacuum. The residue was dissolved in methanol (500 mL) and treated with a basic resin (hydroxide form) at pH=9-10. The resin was removed by filtration and washed with methanol. The filtrate was evaporated and dried under high vacuum to give 4.2 g (96%) of 4-piperidin-4-yl-1,3-dihydroindol-2-one.
Name
4-pyridin-4-yl-1,3-dihydroindol-2-one acetic acid salt
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Three

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